Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-
CAS No.: 61687-20-5
Cat. No.: VC18849542
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61687-20-5 |
|---|---|
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 260.31 g/mol |
| IUPAC Name | 2-[(2,5-dimethoxy-4-methylsulfanylphenyl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C13H12N2O2S/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3 |
| Standard InChI Key | KRKZWEVKJRDNRU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C=C(C#N)C#N)OC)SC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-, is defined by a propanedinitrile () backbone connected to a 2,5-dimethoxy-4-(methylthio)phenyl group via a methylene bridge. The phenyl ring is substituted at the 2- and 5-positions with methoxy () groups and at the 4-position with a methylthio () moiety. This arrangement introduces steric and electronic effects that influence the compound’s reactivity and intermolecular interactions.
The IUPAC name, 2-[(2,5-dimethoxy-4-methylsulfanylphenyl)methylidene]propanedinitrile, reflects this connectivity. The canonical SMILES representation, \text{COC1=CC(=C(C=C1C=C(C#N)C#N)OC)SC}, further clarifies the spatial arrangement of substituents.
Physicochemical Characteristics
Key experimental and computed properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.31 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Likely polar aprotic solvents | |
| Stability | Suspected hygroscopicity |
The absence of reported melting/boiling points underscores the need for further experimental characterization. Analogous dinitriles, such as malononitrile (), exhibit high polarity and solubility in acetone, ethanol, and dimethylformamide , suggesting similar behavior for this compound.
Synthesis and Reaction Pathways
Structural Analogues and Derivatives
Compounds such as 2-[4-(dimethylamino)phenylmethylene]propanedinitrile (CAS 98190-48-8) demonstrate the versatility of the propanedinitrile scaffold . These analogs often exhibit tunable electronic properties, making them candidates for optoelectronic materials or pharmaceutical intermediates .
Recent Research and Future Directions
Antimicrobial Film Development
Recent studies on piperidine-dinitrile hybrids embedded in polymeric films demonstrate 80–90% inhibition against Pseudomonas aeruginosa and Staphylococcus aureus . Incorporating the target compound into similar matrices could yield materials with enhanced biofilm resistance.
Unexplored Reactivity
The methylthio group’s nucleophilicity and the dinitrile’s electrophilicity present opportunities for:
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